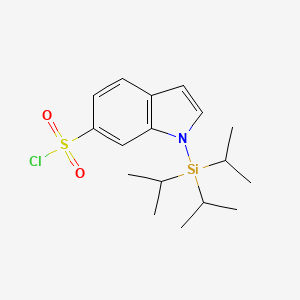

1-(triisopropylsilyl)-1H-indole-6-sulfonylchloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

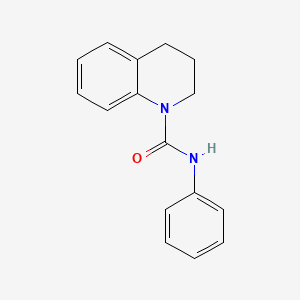

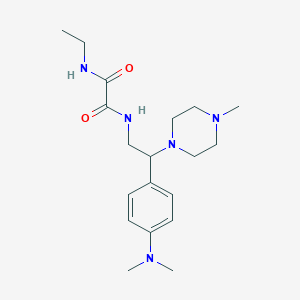

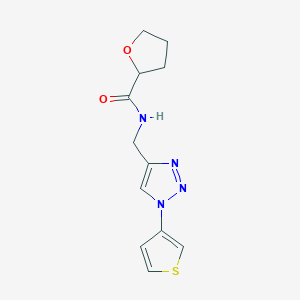

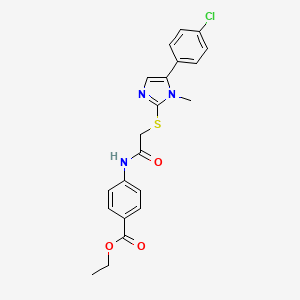

“1-(triisopropylsilyl)-1H-indole-6-sulfonylchloride” is a complex organic compound. It seems to contain an indole ring, which is a common structure in many natural products and pharmaceuticals. The triisopropylsilyl group is often used as a protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely show the indole ring, with the triisopropylsilyl group attached at the 1-position and the sulfonyl chloride group at the 6-position .

Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the sulfonyl chloride group, which is typically very reactive and can undergo substitution reactions . The triisopropylsilyl group is generally stable but can be removed under certain conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

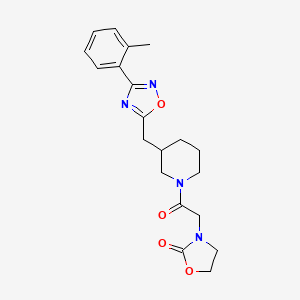

This compound is used in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, it can be employed in the preparation of 3-nitropyrrole , a building block for more complex molecules .

Electrophilic Substitution Reactions

1-(Triisopropylsilyl)-1H-indole-6-sulfonylchloride: participates in electrophilic substitution reactions, specifically at the β-position. This is useful for introducing various electrophilic groups like Br+ , I+ , and NO2+ into the indole ring, which can lead to the development of new compounds with potential biological activity .

Perfluoroalkylation Reactions

In medicinal chemistry, perfluoroalkyl groups are often introduced to molecules to enhance their properties. This compound serves as a reagent in perfluoroalkylation reactions, allowing for the incorporation of perfluoroalkyl groups into other molecules, potentially leading to compounds with improved pharmacokinetic properties .

Vilsmeier Formylation Reactions

The compound is also used in Vilsmeier formylation reactions, which are essential for introducing formyl groups into aromatic compounds. This reaction is significant in the synthesis of aldehydes, which are key intermediates in the production of fragrances, dyes, and pharmaceuticals .

Nucleoside Analogues Synthesis

It plays a role in the synthesis of nucleoside analogues, such as 1-(2′-deoxy-β-D-ribofuranosyl)-3-nitropyrrole . These analogues are important in antiviral and anticancer research, as they can mimic the structure of natural nucleosides and interfere with DNA or RNA synthesis .

Organometallic Chemistry

In organometallic chemistry, 1-(triisopropylsilyl)-1H-indole-6-sulfonylchloride is used to introduce silyl groups into organic molecules. This modification can protect reactive sites during chemical synthesis or modify the physical and chemical properties of compounds .

Development of Liquid Crystals

The compound’s ability to undergo electrophilic substitution reactions makes it a candidate for the development of liquid crystals. These materials are essential for display technologies, such as those used in smartphones and televisions .

Research in Nonlinear Optics

Finally, the compound may find applications in the field of nonlinear optics. By modifying the indole ring through various reactions, researchers can create materials with unique optical properties that are useful in laser technology and optical data storage .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-tri(propan-2-yl)silylindole-6-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO2SSi/c1-12(2)23(13(3)4,14(5)6)19-10-9-15-7-8-16(11-17(15)19)22(18,20)21/h7-14H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXNRHIOGIMWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=C(C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(triisopropylsilyl)-1H-indole-6-sulfonylchloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[(Pyridin-3-yl)methyl]amino}pyridine-2-carboxamide hydrochloride](/img/structure/B2945923.png)

![8-amino-3-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B2945930.png)